molecular formula C5H7N3O B13826772 1H-Pyrrole-1-carboxamide,2-amino-

1H-Pyrrole-1-carboxamide,2-amino-

Cat. No.: B13826772
M. Wt: 125.13 g/mol
InChI Key: ZTVDHQLWKLWHAU-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-carboxamide,2-amino- is a pyrrole-derived compound featuring a carboxamide group at the 1-position and an amino substituent at the 2-position. Pyrrole derivatives are widely studied for their aromatic heterocyclic structure, which confers unique electronic properties and reactivity.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-aminopyrrole-1-carboxamide

InChI

InChI=1S/C5H7N3O/c6-4-2-1-3-8(4)5(7)9/h1-3H,6H2,(H2,7,9)

InChI Key

ZTVDHQLWKLWHAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)N)C(=O)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-carboxamide,2-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-carboxamide,2-amino- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This compound can modulate protein kinase activity and bind to dopamine-D2-like receptors .

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

Compound Name Carboxamide Position Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
1H-Pyrrole-1-carboxamide,2-amino- 1 Amino (C2) C₅H₅N₂O 123.11† Amino group enhances nucleophilicity
1H-Pyrrole-2-carboxamide derivatives 2 Acridinylamino, methyl C₁₁H₁₁Br₂N₅O 447.05 Bromine substituents increase hydrophobicity
1H-Pyrrole-3-carboxamide,2-formyl-5-methyl 3 Formyl, methyl, pyrrolidinyl ethyl C₁₄H₂₃N₃O₂ 249.15 Formyl group may confer electrophilic reactivity
1-Methyl-4-(phenylsulfamoyl)-1H-pyrrole-2-carboxamide 2 Methyl, phenylsulfamoyl C₁₃H₁₅N₃O₃S 279.31 Sulfamoyl group enhances hydrogen-bonding capacity
  • Positional Effects : The carboxamide group’s position (1, 2, or 3) influences electronic distribution and steric hindrance. For example, carboxamide at position 1 (target compound) may exhibit distinct hydrogen-bonding patterns compared to position 2 or 3 analogs.
  • Substituent Impact: Amino groups (target compound) increase nucleophilicity, while sulfamoyl () or bromine () substituents alter solubility and bioactivity. Formyl groups () introduce electrophilic sites for further functionalization.

Molecular Weight and Complexity

The target compound (123.11 g/mol) is simpler than analogs like C₁₆H₂₁N₃O₄S (351.42 g/mol, ), which features extended alkyl and sulfonamide chains. Lower molecular weight may improve pharmacokinetic properties (e.g., membrane permeability) in drug design.

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